[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]- [3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 821784-58-1
VCID: VC17607023
InChI: InChI=1S/C17H14BrN3/c18-16-3-1-13(2-4-16)10-21-17-9-15(11-20-12-17)14-5-7-19-8-6-14/h1-9,11-12,21H,10H2
SMILES:
Molecular Formula: C17H14BrN3
Molecular Weight: 340.2 g/mol

[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-

CAS No.: 821784-58-1

Cat. No.: VC17607023

Molecular Formula: C17H14BrN3

Molecular Weight: 340.2 g/mol

* For research use only. Not for human or veterinary use.

[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]- - 821784-58-1

Specification

CAS No. 821784-58-1
Molecular Formula C17H14BrN3
Molecular Weight 340.2 g/mol
IUPAC Name N-[(4-bromophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine
Standard InChI InChI=1S/C17H14BrN3/c18-16-3-1-13(2-4-16)10-21-17-9-15(11-20-12-17)14-5-7-19-8-6-14/h1-9,11-12,21H,10H2
Standard InChI Key QYWRIOMVVZTBCH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)Br

Introduction

Chemical Identity

  • IUPAC Name: [3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-

  • Molecular Formula: C16H13BrN3

  • Molecular Weight: Approximately 326.2 g/mol

  • Structure: The compound consists of a bipyridine core substituted with an amino group at the 5-position and a bromophenylmethyl group attached to the nitrogen atom.

Bipyridine Core

The bipyridine scaffold is a heterocyclic aromatic system composed of two pyridine rings linked at the 3 and 4 positions. This structure is known for its electron-rich characteristics and ability to coordinate metal ions, making it valuable in coordination chemistry.

Substituents

  • Amino Group: Positioned at the 5th position of the bipyridine ring, this group contributes to hydrogen bonding and enhances the compound's reactivity.

  • 4-Bromophenylmethyl Group: The bromine atom adds electron-withdrawing properties, while the phenyl ring provides hydrophobic interactions that may influence biological activity.

Synthesis

The synthesis of [3,4'-Bipyridin]-5-amine derivatives typically involves:

  • Formation of the Bipyridine Core: Using cross-coupling reactions like Suzuki or Stille coupling.

  • Functionalization at the Amino Position: Introduction of the N-substituent (e.g., bromophenylmethyl) through reductive amination or nucleophilic substitution.

Medicinal Chemistry

  • The bipyridine scaffold is frequently explored in drug design due to its ability to interact with biological targets through π-stacking and coordination with metal ions.

  • The bromophenylmethyl substituent may enhance binding affinity to specific receptors or enzymes.

Material Sciences

Bipyridine derivatives are widely used in:

  • Organic Electronics: As ligands in light-emitting diodes (LEDs).

  • Catalysis: Coordination complexes for catalytic reactions.

Biological Activity

Although specific bioactivity data for this compound is unavailable, similar derivatives are known to exhibit:

  • Antimicrobial activity.

  • Anticancer properties.

  • Potential as enzyme inhibitors.

Analogues

Several related compounds (e.g., [3,4'-Bipyridin]-5-amines with different N-substituents) have been studied for their pharmacological properties:

  • Antiproliferative effects on cancer cell lines.

  • Antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

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